![molecular formula C12H14N4O B2359771 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235299-87-2](/img/structure/B2359771.png)
1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole family . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms . They are not naturally occurring but are synthesized due to their excellent properties and wide applications .
Synthesis Analysis
The synthesis of 1,2,3-triazoles involves various synthetic routes using different metal catalysts, organocatalysts, and even metal-free as well as solvent- and catalyst-free neat syntheses . A series of 1H-1,2,3-triazole-4-carboxamide derivatives have been synthesized as new anti-influenza A agents .Molecular Structure Analysis
1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . It is made up of three nitrogens and two carbons . All five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,3-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They show both electrophilic and nucleophilic substitution reactions .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
The compound has been studied for its potential as a c-Met inhibitor . c-Met is a protein kinase involved in various cellular processes, including proliferation, survival, and metastasis. Inhibitors of c-Met have therapeutic potential in treating cancers where this pathway is dysregulated. The triazole core of the compound provides a scaffold that can be modified to enhance selectivity and potency against the c-Met kinase .
Neuropharmacology: GABA A Modulation
Another application in medicinal chemistry is the modulation of GABA A receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulators of GABA A receptors are useful in the treatment of neurological conditions such as epilepsy, anxiety, and insomnia .
Polymer Chemistry: Solar Cell Applications
In the field of polymer chemistry, the compound has been incorporated into polymers for use in solar cells . The triazole ring can contribute to the electronic properties of polymers, affecting their ability to absorb light and convert it into electricity. This application is crucial for the development of more efficient and sustainable energy sources .
Fluorescent Probes
The triazole derivatives are also used as fluorescent probes . These compounds can be designed to emit fluorescence in response to specific biological events or conditions, making them powerful tools for imaging and diagnostic purposes in biological research and medicine .
Antiproliferative Agents
Some derivatives of the compound have shown significant antiproliferative effects against certain cancer cell lines. This application is particularly relevant in the search for new chemotherapeutic agents that can inhibit the growth of cancer cells with high specificity and low toxicity .
Material Chemistry: Non-Covalent Interactions
Due to its unique structure, the compound facilitates the formation of a variety of non-covalent bonds with enzymes and receptors. This property is exploited in material chemistry, where these interactions can lead to the development of new materials with specific characteristics, such as enhanced stability or novel functionalities .
Mechanism of Action
Target of Action
The compound “1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a type of 1,2,3-triazole derivative. While specific information about this exact compound is limited, 1,2,3-triazole derivatives are known to interact with various targets. For instance, some 1,2,3-triazole derivatives have been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against diseases like Alzheimer’s Disease .
Mode of Action
The mode of action of 1,2,3-triazole derivatives can vary depending on the specific compound and its targets. For example, a compound designed to target BACE, GSK3β, and acetylcholinesterase would interact with these targets and cause changes in their activity . This could result in the prevention of amyloid beta (Aβ) formation and reduction in the levels of phosphorylated forms of tau .
Biochemical Pathways
The biochemical pathways affected by 1,2,3-triazole derivatives depend on their targets. In the case of compounds targeting BACE, GSK3β, and acetylcholinesterase, they would affect the pathways involving these enzymes. This includes the amyloidogenic pathway, which involves the production of Aβ from the amyloid precursor protein (APP) through the action of BACE . They could also affect the pathway involving tau phosphorylation, which is regulated by GSK3β .
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazole derivatives can vary widely depending on their specific structure1,2,3-triazoles in general are known for their high chemical stability, which could potentially influence their pharmacokinetic properties .
Result of Action
The result of the action of 1,2,3-triazole derivatives can depend on their specific targets and mode of action. For compounds targeting BACE, GSK3β, and acetylcholinesterase, their action could result in the prevention of Aβ formation and reduction in the levels of phosphorylated forms of tau . This could potentially have therapeutic effects in diseases like Alzheimer’s Disease .
Action Environment
The action environment can influence the efficacy and stability of 1,2,3-triazole derivatives. Factors such as pH, temperature, and the presence of other molecules can affect their stability and interaction with their targets. 1,2,3-triazoles are known for their high chemical stability, which suggests they could be stable under a variety of environmental conditions .
Future Directions
properties
IUPAC Name |
1-methyl-N-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16-9-11(14-15-16)12(17)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGYKMNGRXBOHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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